molecular formula C22H15F3N2O2S B3533049 4-[[6-Benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]benzoic acid

4-[[6-Benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]benzoic acid

Cat. No.: B3533049
M. Wt: 428.4 g/mol
InChI Key: VBAPQLRJWGBFHA-UHFFFAOYSA-N
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Description

4-[[6-Benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]benzoic acid is a complex organic compound characterized by the presence of a pyridine ring substituted with benzyl, cyano, and trifluoromethyl groups, as well as a benzoic acid moiety linked via a sulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[6-Benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]benzoic acid typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from readily available precursors

    Thioether Formation: The sulfanylmethyl group is introduced by reacting the pyridine derivative with a suitable thiol reagent under controlled conditions.

    Benzoic Acid Coupling: The final step involves coupling the thioether intermediate with a benzoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[[6-Benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with nucleophiles.

Scientific Research Applications

4-[[6-Benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[[6-Benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards certain targets, while the cyano group may contribute to its overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-3-(trifluoromethyl)aniline: Shares the trifluoromethyl and cyano groups but lacks the sulfanylmethyl and benzoic acid moieties.

    4-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl and benzoic acid groups but lacks the pyridine ring and other substituents.

Uniqueness

4-[[6-Benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the cyano group provides additional sites for chemical modification.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2O2S/c23-22(24,25)19-11-17(10-14-4-2-1-3-5-14)27-20(18(19)12-26)30-13-15-6-8-16(9-7-15)21(28)29/h1-9,11H,10,13H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAPQLRJWGBFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C(=N2)SCC3=CC=C(C=C3)C(=O)O)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[[6-Benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]benzoic acid

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